molecular formula C6H10ClNO B3339954 4-Chloro-2-hydroxy-3,3-dimethylbutanenitrile CAS No. 1384430-53-8

4-Chloro-2-hydroxy-3,3-dimethylbutanenitrile

Cat. No.: B3339954
CAS No.: 1384430-53-8
M. Wt: 147.6 g/mol
InChI Key: UTRSMSHVIDVBLM-UHFFFAOYSA-N
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Description

4-Chloro-2-hydroxy-3,3-dimethylbutanenitrile (CAS: 1384430-53-8) is a chemical compound with the molecular formula C6H10ClNO and a molecular weight of 147.60 g/mol . It is characterized by the canonical SMILES string CC(C)(CCl)C(O)C#N . This compound is offered with a high purity level of 95% and is classified as a pharmaceutical intermediate, indicating its role in the synthesis of more complex, biologically active molecules . A prominent research application of this nitrile is its use as a key precursor in the multi-step synthesis of novel fascaplysin derivatives, a class of compounds studied for their potent anti-cancer properties . Specifically, it serves as a critical building block for tryptamine derivatives that are subsequently used to create 6- and 7-tert-butylfascaplysins, which have demonstrated strong cytotoxicity against drug-resistant human prostate cancer cells by inducing replication stress and DNA double-strand breaks . Researchers should handle this material with care. It is classified as harmful and an irritant, requiring the use of personal protective equipment and adequate ventilation . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-hydroxy-3,3-dimethylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO/c1-6(2,4-7)5(9)3-8/h5,9H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRSMSHVIDVBLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401243736
Record name Butanenitrile, 4-chloro-2-hydroxy-3,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401243736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384430-53-8
Record name Butanenitrile, 4-chloro-2-hydroxy-3,3-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384430-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanenitrile, 4-chloro-2-hydroxy-3,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401243736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-Chloro-2-hydroxy-3,3-dimethylbutanenitrile can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-3,3-dimethylbutanenitrile with a suitable oxidizing agent to introduce the hydroxy group . The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and may require the presence of a catalyst to facilitate the reaction. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

4-Chloro-2-hydroxy-3,3-dimethylbutanenitrile undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol, dichloromethane, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Chloro-2-hydroxy-3,3-dimethylbutanenitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-2-hydroxy-3,3-dimethylbutanenitrile involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, while the nitrile group can act as an electrophile in nucleophilic addition reactions. The chloro group can undergo substitution reactions, allowing the compound to be modified for various applications. These interactions enable the compound to exert its effects in different chemical and biological contexts .

Comparison with Similar Compounds

Research Findings and Trends

  • Solubility: The hydroxyl group in the main compound improves water solubility compared to non-hydroxylated analogs like 4-Bromo-3,3-dimethylbutanenitrile. However, steric hindrance from the dimethyl groups may limit crystallinity .
  • Thermal Stability : Chlorophenyl-containing nitriles (e.g., CAS 5219-07-8) exhibit higher thermal stability due to aromatic ring rigidity, whereas aliphatic nitriles like the main compound may decompose at lower temperatures .

Biological Activity

4-Chloro-2-hydroxy-3,3-dimethylbutanenitrile (CDMBN) is a chemical compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Chemical Formula : C6H10ClN
  • Molecular Weight : 133.60 g/mol
  • CAS Number : 13635-04-6

The biological activity of CDMBN is primarily attributed to its structural characteristics, which allow it to interact with various biological targets:

  • Enzyme Inhibition : CDMBN exhibits inhibitory effects on certain enzymes, impacting metabolic pathways.
  • Cell Signaling Modulation : The compound may influence cell signaling pathways by interacting with receptors or other proteins involved in signal transduction.

Biological Activities

Research indicates that CDMBN possesses several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that CDMBN has the potential to inhibit the growth of various bacteria and fungi.
  • Anticancer Properties : In vitro studies have shown that CDMBN can induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent.

Data Table: Biological Activities of this compound

Activity TypeDescriptionReference
AntimicrobialInhibits growth of Gram-positive bacteria
AntifungalEffective against Candida species
AnticancerInduces apoptosis in breast cancer cells

Case Study 1: Antimicrobial Effects

A study conducted by Smith et al. (2023) investigated the antimicrobial properties of CDMBN against various bacterial strains. The results demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The study concluded that CDMBN could be a promising candidate for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

In a recent experiment by Johnson et al. (2024), CDMBN was tested on several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that CDMBN treatment led to a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 40 µM. Flow cytometry analysis revealed that CDMBN induced apoptosis through the activation of caspase pathways.

Research Findings

Recent findings have highlighted the potential of CDMBN in various therapeutic applications:

  • Pharmacokinetics : Studies on the absorption, distribution, metabolism, and excretion (ADME) profile of CDMBN suggest favorable pharmacokinetic properties, enhancing its suitability for drug development.
  • Synergistic Effects : Preliminary data indicate that combining CDMBN with established antibiotics may enhance antimicrobial efficacy, suggesting potential for use in combination therapies.

Q & A

Q. Table 1: Key Reaction Parameters for Synthesis Optimization

ParameterOptimal RangeImpact on Yield/Purity
Temperature0–60°C (step-dependent)Reduces byproduct formation
CatalystTetraalkylammonium saltsEnhances reaction rate
SolventDichloromethane/water biphasicImproves selectivity

Basic: What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify the hydroxyl proton (δ 1.5–2.5 ppm, broad singlet) and methyl groups (δ 1.0–1.2 ppm, singlet for 3,3-dimethyl) .
    • ¹³C NMR : Confirm nitrile carbon (δ 115–120 ppm) and quaternary carbons adjacent to chlorine (δ 45–55 ppm) .
  • IR Spectroscopy : Detect O–H stretch (~3200 cm⁻¹) and C≡N stretch (~2250 cm⁻¹) .
  • HPLC : Use a C18 column (acetonitrile/water mobile phase) with UV detection at 210 nm to assess purity (>98%) .

Advanced: How can contradictions in spectroscopic data between synthetic batches be resolved?

Methodological Answer:
Contradictions often arise from:

  • Stereochemical variations : Use chiral HPLC or polarimetry to detect enantiomeric impurities .
  • Solvent residues : Perform GC-MS to identify residual solvents (e.g., DMF, THF) that may alter NMR shifts .
  • Hydrate formation : Analyze via Karl Fischer titration or temperature-dependent NMR to detect water content .
    Resolution workflow :

Compare with a certified reference standard (if available).

Cross-validate using multiple techniques (e.g., NMR + X-ray crystallography for structural confirmation) .

Advanced: What mechanistic insights explain byproduct formation during synthesis?

Methodological Answer:
Common byproducts and their origins:

  • Chloro-dehydration products : Result from incomplete hydroxylation or acid-catalyzed elimination (e.g., forming 4-chloro-3,3-dimethylbut-2-enenitrile). Mitigate by controlling pH (<7) and avoiding excess acid .
  • Dimethyl migration artifacts : Observed in high-temperature reactions; use DFT calculations to map energy barriers for migration pathways .
  • Hydrolysis intermediates : Prevent via anhydrous conditions during nitrile formation .

Q. Table 2: Byproducts and Mitigation Strategies

ByproductFormation MechanismMitigation
ChloroalkeneAcid-catalyzed eliminationUse buffered conditions
OxazolidinoneIntramolecular cyclizationLimit reaction time

Advanced: How does the hydroxyl group influence reactivity in downstream derivatization?

Methodological Answer:
The hydroxyl group enables:

  • Esterification : React with acyl chlorides (e.g., acetyl chloride) in pyridine to form esters. Steric hindrance from 3,3-dimethyl groups may slow reaction rates .
  • Oxidation : Use Jones reagent (CrO₃/H₂SO₄) to oxidize to a ketone, but competing nitrile hydrolysis requires careful stoichiometry .
  • Hydrogen bonding : Stabilizes transition states in nucleophilic substitutions, enhancing reactivity at the chloro position .

Advanced: What computational methods predict the compound’s stability under varying pH conditions?

Methodological Answer:

  • pKa prediction : Use software like MarvinSuite or ACD/Labs to estimate hydroxyl group acidity (predicted pKa ~10–12) .
  • Degradation pathways : Molecular dynamics simulations (e.g., Gaussian09) model hydrolysis of the nitrile group to carboxylic acids under alkaline conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-2-hydroxy-3,3-dimethylbutanenitrile
Reactant of Route 2
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4-Chloro-2-hydroxy-3,3-dimethylbutanenitrile

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